3-Allyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinedione derivative, which is a class of compounds that have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-Allyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit various signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-Allyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes that are involved in cancer cell proliferation and survival. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Allyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method. The multi-step synthesis process makes it difficult and time-consuming to produce this compound in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Allyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Furthermore, there is a need for the development of new and more efficient synthesis methods for this compound to make it more accessible for scientific research.
Synthesemethoden
The synthesis of 3-Allyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a multi-step process that involves the reaction of various reagents. One of the most commonly used methods for the synthesis of this compound is the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base. The resulting product is then subjected to cyclization to form the thiazolidinedione ring.
Wissenschaftliche Forschungsanwendungen
3-Allyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C14H12INO4S |
---|---|
Molekulargewicht |
417.22 g/mol |
IUPAC-Name |
(5Z)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H12INO4S/c1-3-4-16-13(18)11(21-14(16)19)7-8-5-9(15)12(17)10(6-8)20-2/h3,5-7,17H,1,4H2,2H3/b11-7- |
InChI-Schlüssel |
SPYBAFVYKXUAMA-XFFZJAGNSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC=C)I)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)I)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.